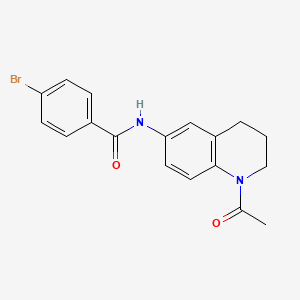

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide is a compound that can be categorized within the family of tetrahydroisoquinolines, which are heterocyclic aromatic compounds. These compounds have been the subject of various studies due to their potential pharmacological properties and their presence in numerous natural products.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been demonstrated through a short and convenient protocol that allows for a broad range of substituents on both aromatic rings with high functional group tolerance. The process begins with the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions to yield N-aryl 2-bromobenzylamines. The C-3/C-4-unit of the tetrahydroisoquinoline is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions. The final step involves cyclization via intramolecular reductive amination to produce the desired N-aryl-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines, including the N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide, is characterized by a bicyclic system that includes a benzene ring fused to a heterocyclic ring containing nitrogen. The presence of substituents like the acetyl group and the bromobenzamide moiety can influence the chemical behavior and physical properties of the molecule.

Chemical Reactions Analysis

In a related study, the radical-mediated cyclization of norephedrine derived o-bromobenzamide was found to be stereoselective, favoring the trans-diastereoisomer. This process led to the formation of enantiomerically enriched tetrahydroisoquinolines. The stereochemical outcomes of such cyclizations can be predicted using transition state modeling, which is crucial for understanding the reactivity and selectivity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide are not detailed in the provided papers, tetrahydroisoquinolines, in general, are known to have properties that are influenced by their structural features. The presence of the bromine atom and the acetyl group can affect the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential applications in medicinal chemistry and material science.

科学的研究の応用

Catalysis and Synthetic Methodology

Tetrahydroquinoline derivatives, including those structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide, have been explored for their roles in catalysis and synthetic methods. For instance, Rakshit et al. (2011) describe a Rh(III)-catalyzed oxidative olefination that involves directed C-H bond activation of N-methoxybenzamides, showcasing the versatility and efficiency of using directing groups for selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Pharmaceutical Development

Research on tetrahydroquinoline and related compounds also extends to pharmaceutical applications. For example, Umehara et al. (2009) identified human metabolites of a novel inhibitor of the If current channel expressed in the sinus node of the heart, showing the importance of these compounds in the development of treatments for stable angina and atrial fibrillation (Umehara et al., 2009).

Biochemical Studies

Compounds structurally similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide have been evaluated for their biochemical properties as well. For instance, Corbel et al. (2009) investigated the molecular target site for DEET, an insect repellent, showing its inhibition of cholinesterase activity in both insect and mammalian nervous systems, highlighting the diverse biochemical interactions of related compounds (Corbel et al., 2009).

特性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUWFXWZTHJKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)